

GNE-493: A Comparative Guide to a Novel Dual PI3K/mTOR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GNE-493**, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other established mTOR pathway inhibitors. The information presented is supported by experimental data to objectively evaluate its performance and potential applications in research and drug development.

Introduction to GNE-493

GNE-493 is an orally bioavailable, selective dual inhibitor of pan-PI3K and mTOR kinases.[1][2] [3] It demonstrates potent inhibition of all Class I PI3K isoforms (α , β , δ , and γ) and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.

Comparative Performance of mTOR Inhibitors

To contextualize the activity of **GNE-493**, this guide compares it with three other well-characterized mTOR pathway inhibitors:

Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor.[4]



- Sapanisertib (INK-128): A selective mTOR kinase inhibitor (targeting both mTORC1 and mTORC2).[5][6]
- Everolimus (RAD001): An allosteric inhibitor of mTORC1 (rapalog).[7][8][9][10]

Enzymatic Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of **GNE-493** and comparator compounds against PI3K isoforms and mTOR. Lower values indicate greater potency.

Compound	Pl3Kα (IC50, nM)	Pl3Kβ (IC50, nM)	Pl3Kδ (IC50, nM)	PI3Ky (IC50, nM)	mTOR (IC50, nM)
GNE-493	3.4[1][2]	12[1][2]	16[1][2]	16[1][2]	32[1][2]
Gedatolisib	0.4[4]	6[11]	6[12]	5.4[4]	1.6[4]
Sapanisertib	219[13]	5293[13]	230[13]	221[13]	1[5][6][13]
Everolimus	-	-	-	-	1.6-2.4[10]

Data not available is denoted by "-".

Cell Viability Inhibition

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 values from cell viability assays (e.g., MTT or CCK-8).



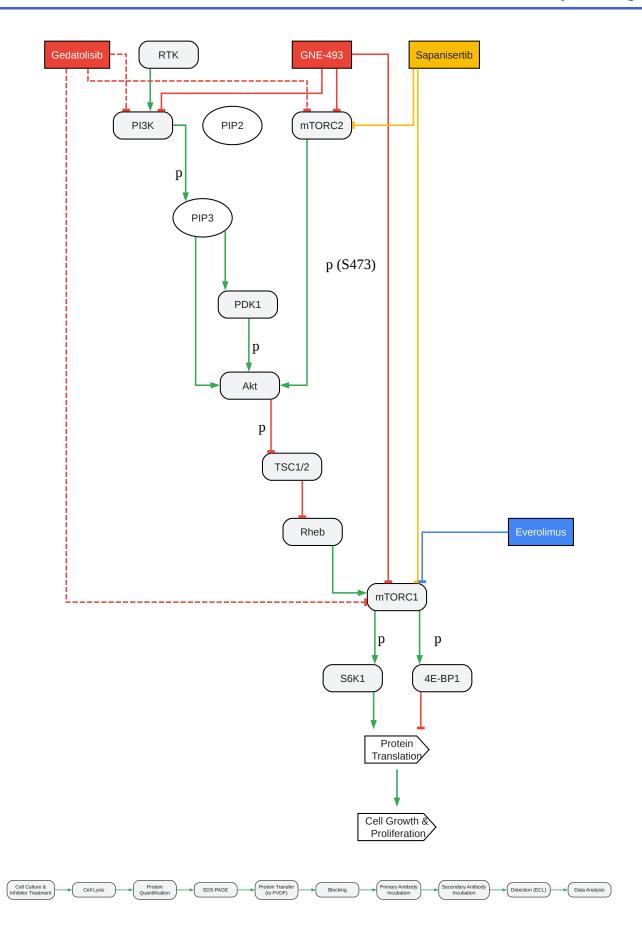
Cell Line	Cancer Type	GNE-493 (IC50, nM)	Gedatolisib (IC50, nM)	Sapaniserti b (IC50, nM)	Everolimus (IC50, nM)
PC-3	Prostate Cancer	330	13.1[4][12]	100[6]	-
MCF-7	Breast Cancer	180	70	53[5]	71[10]
MDA-MB-468	Breast Cancer	-	-	~1	<100
Hs578T	Breast Cancer	-	-	~1	<100
BT549	Breast Cancer	-	-	~1	<100
MDA-MB-361	Breast Cancer	-	4.0[4][12]	-	-
HCT-15	Colon Cancer	-	-	-	<100[9]
A549	Lung Cancer	-	-	-	<100[9]
HCT-116	Colon Cancer	-	-	-	>100[9]
KB-31	Cervical Cancer	-	-	-	>100[9]

Data not available is denoted by "-". IC50 values can vary depending on the assay conditions and duration of treatment.

Signaling Pathway Inhibition

GNE-493, as a dual PI3K/mTOR inhibitor, is expected to block signaling downstream of both pathways. This comprehensive inhibition can prevent the feedback activation of Akt that is often observed with mTORC1-selective inhibitors like Everolimus.







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